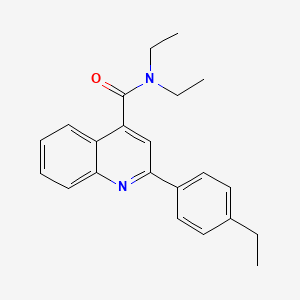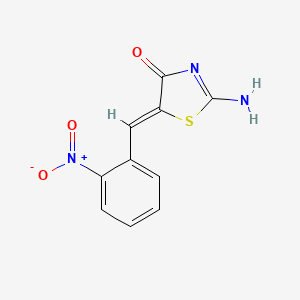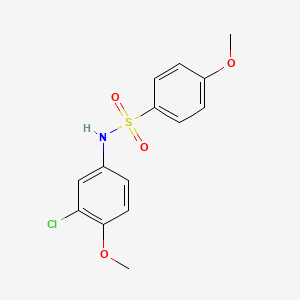
N,N-diethyl-2-(4-ethylphenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-(4-ethylphenyl)-4-quinolinecarboxamide, commonly known as DEET, is a popular insect repellent that has been used for over 60 years. DEET is a colorless and odorless liquid that is widely used to prevent mosquito and tick bites. The chemical was first developed by the United States Army in 1946 and has since been used by millions of people worldwide.
作用机制
The exact mechanism of action of DEET is not fully understood, but it is believed to work by blocking the receptors on the insects' antennae that detect carbon dioxide and lactic acid, which are the chemicals that humans and other animals produce when they exhale. DEET may also interfere with the insects' ability to detect other chemicals, such as octenol, which is produced by humans and other mammals.
Biochemical and Physiological Effects
DEET has been shown to have low toxicity in humans and other mammals. However, prolonged exposure to high concentrations of DEET can cause skin irritation, eye irritation, and neurological effects, such as headaches and dizziness. Ingestion of DEET can also cause gastrointestinal distress, such as nausea and vomiting.
实验室实验的优点和局限性
DEET is a widely used insect repellent that has been extensively studied for its efficacy against various insect species. The chemical is easy to use and can be applied directly to the skin or clothing. However, DEET has some limitations in the lab experiments. DEET can be difficult to work with due to its low solubility in water and high volatility. The chemical can also be affected by environmental factors, such as temperature and humidity, which can affect its efficacy.
未来方向
There are several future directions for research on DEET. One area of research is to develop new and more effective insect repellents that are less toxic and more environmentally friendly than DEET. Another area of research is to investigate the mechanism of action of DEET in more detail to better understand how it works and to identify new targets for insect repellents. Additionally, future research could focus on developing new formulations of DEET that are more stable and easier to use in different environments and conditions.
Conclusion
DEET is a widely used insect repellent that has been extensively studied for its efficacy against various insect species. The chemical has been shown to have low toxicity in humans and other mammals, but prolonged exposure to high concentrations can cause skin irritation, eye irritation, and neurological effects. DEET has some limitations in the lab experiments, but it remains a popular and effective insect repellent. Future research could focus on developing new and more effective insect repellents that are less toxic and more environmentally friendly than DEET.
合成方法
DEET is synthesized through a multi-step process that involves the reaction of ethylbenzene with nitric acid to produce 4-nitroethylbenzene. The nitro group is then reduced to an amino group, and the resulting compound is reacted with quinolinecarboxylic acid to produce DEET.
科学研究应用
DEET is a widely studied chemical that has been extensively researched for its insect repellent properties. The chemical has been used in numerous studies to test its efficacy against various insect species, including mosquitoes and ticks. DEET has also been studied for its potential to repel other arthropods, such as sand flies and black flies.
属性
IUPAC Name |
N,N-diethyl-2-(4-ethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-4-16-11-13-17(14-12-16)21-15-19(22(25)24(5-2)6-3)18-9-7-8-10-20(18)23-21/h7-15H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSLADMWQIGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(4-ethylphenyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5803326.png)


![4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5803355.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)

![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)